molecular formula C6H3BrClF B1364632 1-Bromo-2-chloro-3-fluorobenzene CAS No. 883499-24-9

1-Bromo-2-chloro-3-fluorobenzene

Cat. No. B1364632
Key on ui cas rn: 883499-24-9
M. Wt: 209.44 g/mol
InChI Key: GTIWFNAUYPVPAT-UHFFFAOYSA-N
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Patent
US08378092B2

Procedure details

To stirred phenyl-methanethiol (14.8 g, 119.36 mmol) in 175 ml DMF was added Cs2CO3 (38.89 g, 119.36 mmol) under argon. After 10 min 1-bromo-2-chloro-3-fluoro-benzene (25 g, 119.36 mmol) in 25 ml DMF was added and stirring was continued overnight at RT and then 3 h at 80° C. After cooling the mixture was diluted with ethyl acetate/water and washed subsequently with 1 N HCl and brine. The organic layer was dried with MgSO4, filtered and evaporated. Purification by chromatography on silica gel yielded 22 g (59%) as an amorphous, colorless solid.
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
38.89 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][SH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[Cs+].[Cs+].[Br:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18](F)[C:17]=1[Cl:23]>CN(C=O)C.C(OCC)(=O)C.O>[CH2:7]([S:8][C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([Br:15])[C:17]=1[Cl:23])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CS
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
38.89 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
WASH
Type
WASH
Details
washed subsequently with 1 N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
yielded 22 g (59%) as an amorphous, colorless solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=C(C(=CC=C1)Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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